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molecular formula C11H13BrO2S B8489840 3-(4-Bromophenylmethylsulfanyl)-propanoic acid methyl ester

3-(4-Bromophenylmethylsulfanyl)-propanoic acid methyl ester

Cat. No. B8489840
M. Wt: 289.19 g/mol
InChI Key: SJCDLYKUQGHLDV-UHFFFAOYSA-N
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Patent
US07524878B2

Procedure details

A solution of 3-thiolpropanoic acid methyl ester (1.2 g, 10 mmol) and 4-bromobenzyl-bromide (2.5 g, 10 mmol) in DMF (20 mL) was cooled to 0° C. and treated with Cs2CO3 (3.9 g, 12 mmol). After stirred for 2 h, the reaction was quenched with 5% HCl (25 mL) and diluted with ethyl acetate (50 mL). After seperation, the aqueous layer extracted with ethyl acetate (3×15 mL). The combined organic layers were washed with sat. aq NaCl, dried over MgSO4 and concentrated. Purification by flash column chromatography (2-5% ethyl acetate in heptane) provided 3-(4-bromophenylmethylsulfanyl)-propanoic acid methyl ester (2.5 g, 87%) as white solid. 1H NMR (CDCl3), 7.43 (d, J=8 Hz, 2H), 7.20 (d, J=8 Hz, 2H), 3.68 (s, 5H), 2.67 (m, 2H), 2.56 (t, J=6 Hz, 2H).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
3.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC(=O)CC[C:6]1C=C[S:8][CH:7]=1.[Br:12][C:13]1[CH:20]=[CH:19][C:16]([CH2:17]Br)=[CH:15][CH:14]=1.[C:21]([O-:24])([O-])=[O:22].[Cs+].[Cs+].[CH3:27]N(C=O)C>>[CH3:27][O:24][C:21](=[O:22])[CH2:6][CH2:7][S:8][CH2:17][C:16]1[CH:19]=[CH:20][C:13]([Br:12])=[CH:14][CH:15]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
COC(CCC1=CSC=C1)=O
Name
Quantity
2.5 g
Type
reactant
Smiles
BrC1=CC=C(CBr)C=C1
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Cs2CO3
Quantity
3.9 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]

Conditions

Stirring
Type
CUSTOM
Details
After stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was quenched with 5% HCl (25 mL)
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate (50 mL)
CUSTOM
Type
CUSTOM
Details
After seperation
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with ethyl acetate (3×15 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with sat. aq NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography (2-5% ethyl acetate in heptane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(CCSCC1=CC=C(C=C1)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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